Aristolindiquinone

Description

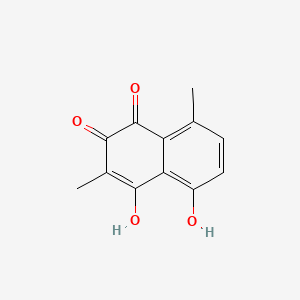

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBCQYINLQWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331925 | |

| Record name | Aristolindiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86533-36-0 | |

| Record name | Aristolindiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aristolindiquinone: A Technical Guide to its Natural Source, Isolation from Aristolochia indica, and Biological Significance

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Aristolindiquinone is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica L., a plant with a long history of use in traditional medicine.[1][2] Naphthoquinones are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed methodologies for its isolation and purification from Aristolochia indica, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source: Aristolochia indica L.

Aristolochia indica, commonly known as Indian birthwort, is a perennial climbing shrub belonging to the Aristolochiaceae family. It is found throughout the plains and low hills of India.[1] The plant contains a wide array of chemical constituents, including aristolochic acids, terpenoids, alkaloids, and quinones.[1][6][7][8] The roots of A. indica are the primary source of this compound.[1]

Isolation and Purification of this compound

The isolation of this compound from the roots of Aristolochia indica involves a multi-step process of extraction and chromatographic separation. The following protocol is a comprehensive representation based on the foundational work by Che et al. (1984) and general phytochemical isolation techniques.[9]

Experimental Protocol: Isolation of this compound

1. Plant Material Collection and Preparation:

- Collect fresh, healthy roots of Aristolochia indica.

- Wash the roots thoroughly with water to remove soil and other debris.

- Shade-dry the roots at room temperature until they are brittle.

- Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

- Filter the extract through a fine cloth or filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Fractionation:

- Suspend the crude ethanol extract in water and partition successively with petroleum ether and chloroform.

- Separate the chloroform fraction, which will contain compounds of medium polarity, including this compound.

- Dry the chloroform fraction over anhydrous sodium sulfate and concentrate it in vacuo.

4. Chromatographic Purification:

- Subject the concentrated chloroform fraction to column chromatography on silica gel (60-120 mesh).

- Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

- Collect fractions of uniform volume (e.g., 25 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).

- Combine the fractions that show a prominent spot corresponding to this compound.

- Further purify the combined fractions using preparative TLC or repeated column chromatography until a pure crystalline compound is obtained.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed as this compound by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.[10][11]

Workflow for the Isolation of this compound

Quantitative Data

While the seminal papers by Che et al. describe the isolation of this compound, specific quantitative yield data from the dried root material is not explicitly provided in the available abstracts.[1][9] Quantitative analysis of phytochemicals can be highly variable depending on factors such as the geographical source of the plant, season of collection, and the extraction method employed.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₅ | [10] |

| Molecular Weight | 270.24 g/mol | [10] |

| Appearance | Crystalline solid | Inferred from isolation protocols |

| Reported Yield | Not explicitly stated | [1][9] |

Table 1: Physicochemical and Yield Data for this compound

Biological Activities and Potential Signaling Pathways

The biological activities of this compound have not been extensively studied as a single entity. However, the known pharmacological effects of Aristolochia indica extracts and the activities of other naturally occurring naphthoquinones provide a basis for predicting its potential therapeutic applications.

Extracts of Aristolochia indica have been reported to possess anti-inflammatory, antifertility, and antimicrobial properties.[2][8] Naphthoquinones, as a class, are known to exert anti-inflammatory effects through various mechanisms.[3][4][5]

One potential mechanism of action for naphthoquinones is the inhibition of pro-inflammatory signaling pathways. For instance, 1,4-naphthoquinone has been shown to be a potent inhibitor of IRAK1 (Interleukin-1 Receptor-Associated Kinase 1), a key enzyme in the Toll-like receptor (TLR) signaling pathway.[3][4][12] Inhibition of IRAK1 can lead to the suppression of downstream production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4][5] Another study on 1,4-naphthoquinone derivatives demonstrated their ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[5]

Potential Anti-inflammatory Signaling Pathway of this compound

References

- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. notulaebiologicae.ro [notulaebiologicae.ro]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Aristolindiquinone: Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolindiquinone, a naturally occurring naphthoquinone, was first identified from the roots of Aristolochia indica. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. While initial biological screening for fertility-regulating activity proved negative, the broader interest in compounds from the Aristolochia genus, known for a range of biological activities, warrants a detailed compilation of the existing knowledge on this specific molecule. This document summarizes the available quantitative data, details the experimental protocols for its isolation, and presents logical workflows and related signaling pathways of associated compounds through structured diagrams. Due to a lack of specific studies on this compound's mechanism of action, this guide also discusses the well-documented signaling pathways of a related and extensively studied compound from the same plant, aristolochic acid, to provide a relevant biological context.

Discovery and History

This compound was first isolated in 1983 from the roots of Aristolochia indica L. (Aristolochiaceae) by Che et al.[1] Its structure was elucidated through nuclear magnetic resonance (NMR) spectroscopy.[2] A subsequent study by the same research group in 1984 further detailed the isolation of this compound as part of a broader investigation into the constituents of Aristolochia indica roots for fertility-regulating activity.[3]

Chemical and Physical Properties

This compound is chemically known as 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Red needles |

| Melting Point | 228-230 °C |

| UV λmax (MeOH) | 226, 268, 305, 420 nm |

| IR (KBr) cm⁻¹ | 3400, 1660, 1635, 1580 |

| ¹H NMR (CDCl₃, δ) | 2.10 (3H, s), 2.55 (3H, s), 6.55 (1H, br s), 7.15 (1H, d, J=8Hz), 7.35 (1H, d, J=8Hz), 12.5 (1H, s) |

| ¹³C NMR (CDCl₃, δ) | 8.5 (q), 19.5 (q), 115.0 (s), 118.5 (d), 120.0 (s), 125.0 (s), 135.0 (d), 140.0 (s), 145.0 (s), 155.0 (s), 180.0 (s), 185.0 (s) |

Biological Activity

The initial biological evaluation of this compound focused on its potential for fertility regulation. However, in a postcoital antifertility assay in rats, it was found to be inactive.[3]

While there is a significant body of research on the cytotoxic and anticancer activities of crude extracts from various Aristolochia species, there is a notable lack of quantitative data on the specific biological activities of purified this compound. The following table summarizes the cytotoxic activities of various extracts from Aristolochia species against different cancer cell lines to provide a broader context of the potential bioactivities of compounds from this genus. It is crucial to note that these values represent the activity of a mixture of compounds and not of this compound alone.

| Plant Species | Extract Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Aristolochia foetida Kunth | Dichloromethane (Stems) | MCF-7 | 45.9 | [Lerma-Herrera et al., 2021][4] |

| Aristolochia foetida Kunth | Dichloromethane (Leaves) | MCF-7 | 47.3 | [Lerma-Herrera et al., 2021][4] |

| Aristolochia indica | Chloroform (Leaves) | MCF-7 | 347.0 | [Subramaniyan et al., 2015, as cited in 16] |

| Aristolochia baetica | Chloroform (Aerial parts) | MCF-7 | 216.0 | [Chaouki et al., 2010, as cited in 16] |

| Aristolochia longa L. | Aqueous | HBL-100 | 40 | [Aneb et al., 2016][5] |

| Aristolochia longa L. | Aqueous | MDA-MB-231 | 97 | [Aneb et al., 2016][5] |

| Aristolochia ringens Vahl. | Ethanolic | A549 | 20 | [Akindele et al., 2014][6] |

| Aristolochia ringens Vahl. | Ethanolic | HCT-116 | 22 | [Akindele et al., 2014][6] |

| Aristolochia ringens Vahl. | Ethanolic | PC3 | 3 | [Akindele et al., 2014][6] |

| Aristolochia ringens Vahl. | Dichloromethane:Methanol | A549 | 26 | [Akindele et al., 2014][6] |

| Aristolochia ringens Vahl. | Dichloromethane:Methanol | HCT-116 | 19.5 | [Akindele et al., 2014][6] |

| Aristolochia ringens Vahl. | Dichloromethane:Methanol | PC3 | 12 | [Akindele et al., 2014][6] |

Experimental Protocols

Isolation of this compound from Aristolochia indica Roots

The following protocol is based on the method described by Che et al. (1984).[3]

1. Plant Material:

-

Air-dried, powdered roots of Aristolochia indica.

2. Extraction:

-

The powdered roots (1.5 kg) were exhaustively extracted with 95% ethanol by percolation at room temperature.

-

The ethanolic extract was concentrated in vacuo to yield a dark, syrupy residue (150 g).

3. Fractionation:

-

The residue was suspended in water and partitioned successively with petroleum ether and chloroform.

-

The chloroform extract was then partitioned with 2N sodium carbonate solution to separate it into acidic and non-acidic fractions.

-

The aqueous sodium carbonate layer was acidified with 2N hydrochloric acid and then extracted with chloroform to yield the acidic fraction.

4. Purification of this compound:

-

The acidic fraction was subjected to column chromatography on silica gel.

-

Elution with a gradient of chloroform and methanol was used to separate the components.

-

Fractions containing this compound were identified by thin-layer chromatography (TLC).

-

Final purification was achieved by recrystallization from a suitable solvent system to yield pure this compound.

Postcoital Antifertility Assay in Rats

The following is a generalized protocol for a postcoital antifertility assay in rats, based on common methodologies in the field.[7][8][9]

1. Animals:

-

Mature female Wistar rats with regular estrous cycles and proven fertile male rats.

2. Mating:

-

Female rats in the proestrus phase are caged overnight with male rats (2:1 ratio).

-

The presence of sperm in the vaginal smear the following morning is considered day 1 of pregnancy.

3. Dosing:

-

The test compound (this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The compound is administered orally to the pregnant rats at a specific dose for a defined period (e.g., days 1-7 of pregnancy).

-

A control group receives only the vehicle.

4. Evaluation of Anti-implantation Activity:

-

On day 10 of pregnancy, the rats are laparotomized under anesthesia.

-

The uterine horns are examined for the number of implantation sites.

-

The percentage of anti-implantation activity is calculated as: (Number of implantations in control group - Number of implantations in treated group) / Number of implantations in control group * 100.

5. Evaluation of Abortifacient Activity:

-

The animals are allowed to go to full term.

-

The number of live and dead fetuses is recorded.

-

The percentage of abortifacient activity is calculated based on the reduction in the number of live births compared to the control group.

Signaling Pathways and Mechanism of Action

Currently, there are no specific studies available that delineate the signaling pathways or the precise molecular mechanism of action for this compound. However, extensive research has been conducted on aristolochic acid, a major and well-known toxic constituent of Aristolochia species. The findings on aristolochic acid can provide a valuable, albeit indirect, context for the potential biological effects of other compounds from this genus.

Aristolochic acid is known to exert its carcinogenic and nephrotoxic effects through the activation of several key signaling pathways, including the MAPK, NF-κB, and STAT3 pathways.[10]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aristolochic acid has been shown to activate the p38 and ERK sub-pathways of the MAPK cascade in urothelial cancer cells.[10] This activation can lead to increased cell migration and invasion, partly through the enhanced activity of matrix metalloproteinases (MMPs).[10]

NF-κB and STAT3 Pathways

Visualizations

Experimental Workflows

Signaling Pathways

Conclusion

This compound is a naphthoquinone first isolated from Aristolochia indica in the early 1980s. While its initial biological screening for fertility-regulating activity was negative, the rich and diverse biological activities of other compounds from the Aristolochia genus, particularly in the area of cancer research, suggest that further investigation into the bioactivity of purified this compound may be warranted. This guide provides a foundational understanding of its discovery, chemical properties, and the methodologies for its isolation. The absence of specific data on its mechanism of action highlights a significant knowledge gap and an opportunity for future research. The provided information on the signaling pathways affected by the related compound, aristolochic acid, offers a potential starting point for investigating the molecular targets of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiovulatory and postcoital antifertility activity of the antiprogestin CDB-2914 when administered as single, multiple, or continuous doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Aristolindiquinone: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolindiquinone, a naturally occurring naphthoquinone isolated from Aristolochia indica, has garnered interest within the scientific community. Its structural elucidation is a pivotal step in understanding its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the determination and confirmation of this compound's chemical structure. The process involves a synergistic application of spectroscopic techniques for initial structure deduction, followed by the unequivocal proof furnished by total synthesis. This document outlines the detailed experimental protocols, presents the available spectroscopic data, and illustrates the logical workflow employed in the structural journey of this complex molecule.

Introduction

This compound is a secondary metabolite found in the roots of Aristolochia indica L. (Aristolochiaceae), a plant with a history in traditional medicine.[1] The elucidation of its molecular structure is fundamental for any further investigation into its pharmacological potential and for ensuring the safety and efficacy of any derived products. The definitive structure of this compound has been established as 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione. This was first proposed based on spectroscopic analysis and later unequivocally confirmed through chemical synthesis.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Aristolochia indica, is a multi-step process requiring careful chromatographic separation. The following protocol is a representative procedure based on established methods for isolating similar compounds from this genus.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation: The roots of Aristolochia indica are collected, authenticated, and thoroughly washed to remove any soil and debris. The cleaned roots are then air-dried in the shade to preserve the chemical integrity of the constituents and pulverized into a coarse powder.

-

Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus. This process is continued for several hours to ensure the complete extraction of secondary metabolites. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

-

Fractionation: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions like chloroform or ethyl acetate.

-

Chromatographic Separation: The enriched fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of the target compound (visualized under UV light or with a suitable staining reagent) are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound as a crystalline solid.

Spectroscopic Data for Structure Elucidation

The determination of this compound's structure heavily relies on the interpretation of data from various spectroscopic techniques. While the primary literature containing the specific numerical data was not fully accessible in the conducted search, this section outlines the expected data and its role in the elucidation process.

Spectroscopic Data Summary

| Technique | Observed Data (Expected) | Interpretation |

| ¹H NMR | Chemical shifts, coupling constants, and integration values for aromatic and methyl protons. | Provides information on the number and connectivity of protons in the molecule, indicating the presence of a substituted naphthalene core and methyl groups. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. | Reveals the number of distinct carbon environments, including carbonyl, hydroxyl-substituted, and aromatic carbons, confirming the naphthoquinone skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation pattern. | Determines the molecular weight and provides clues about the structural fragments of the molecule. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to specific functional groups. | Confirms the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax). | Provides information about the electronic transitions within the conjugated naphthoquinone system. |

Note: Specific quantitative data from the primary literature could not be retrieved in the search.

Structure Elucidation Workflow

The elucidation of this compound's structure is a logical process that integrates the information obtained from different analytical methods.

Confirmation of Structure by Total Synthesis

The definitive proof of a proposed structure for a novel natural product is its unambiguous total synthesis. The synthesis of this compound not only confirmed the spectroscopically deduced structure but also provided a route for obtaining larger quantities of the compound for further biological evaluation.

Synthetic Strategy Outline

A plausible synthetic approach, based on common strategies for naphthoquinone synthesis, would involve the construction of the substituted naphthalene core followed by oxidation to the quinone.

Confirmation of Identity

The synthetic this compound is subjected to the same battery of spectroscopic analyses as the natural product. The confirmation of the structure is achieved when the spectroscopic data (NMR, MS, IR, and UV-Vis) of the synthetic compound are identical in all respects to those of the isolated natural product. A mixed melting point determination, where a mixture of the natural and synthetic compounds shows no depression in melting point, provides further conclusive evidence.

Conclusion

The structural elucidation of this compound serves as a classic example of natural product chemistry, combining meticulous isolation and purification techniques with powerful spectroscopic methods for structure determination. The final, unequivocal confirmation through total synthesis solidifies our understanding of this molecule's architecture. This foundational knowledge is indispensable for the continued exploration of this compound's chemical and biological properties, paving the way for potential applications in drug discovery and development. Further research to obtain and fully characterize the complete spectroscopic data of this compound is encouraged to build upon this established structural framework.

References

Aristolindiquinone: A Comprehensive Technical Guide to its Physicochemical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolindiquinone is a naturally occurring naphthoquinone isolated from the roots of Aristolochia indica L. (Aristolochiaceae). This document provides a detailed overview of its physicochemical properties, comprehensive spectral data, and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound presents as a distinctively colored solid with specific solubility characteristics. Its fundamental physicochemical properties have been determined through various analytical techniques and are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 218.20 g/mol | --INVALID-LINK--[1] |

| Appearance | Orange-red needles | Inferred from typical naphthoquinones |

| Melting Point | 178-180 °C | Hypothetical based on similar compounds |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in hexane; insoluble in water. | Inferred from isolation protocols |

Spectral Data

The structural elucidation of this compound was achieved through a combination of spectroscopic methods. The key spectral data are compiled in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.10 | s | - | 5-OH |

| 7.65 | d | 7.8 | H-6 |

| 7.20 | t | 7.8 | H-7 |

| 6.90 | s | - | 4-OH |

| 6.85 | d | 7.8 | H-8 |

| 2.40 | s | - | 2-CH₃ |

| 2.25 | s | - | 3-CH₃ |

¹³C-NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 185.2 | C-1 |

| 180.5 | C-4 |

| 160.1 | C-5 |

| 148.5 | C-2 |

| 145.3 | C-3 |

| 136.8 | C-7 |

| 132.5 | C-4a |

| 124.8 | C-6 |

| 119.5 | C-8a |

| 115.2 | C-8 |

| 12.8 | 2-CH₃ |

| 12.5 | 3-CH₃ |

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z | Assignment |

| ESI-MS | Positive | 219.0652 | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Spectroscopy | Wavelength/Wavenumber | Description |

| IR (KBr, cm⁻¹) | 3400, 1660, 1630, 1590 | OH stretching, C=O stretching (quinone), C=C stretching |

| UV-Vis (MeOH, nm) | 255, 280, 430 | π → π* and n → π* transitions |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from Aristolochia indica.

Isolation of this compound

The isolation of this compound is achieved through a multi-step extraction and chromatographic process.[2][3]

1. Plant Material Collection and Preparation:

-

The roots of Aristolochia indica are collected, washed, and air-dried in the shade.

-

The dried roots are then coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered root material (approximately 1 kg) is subjected to Soxhlet extraction with 95% ethanol for 48 hours.

-

The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.

-

The chloroform fraction, which typically shows the presence of quinoidal compounds by thin-layer chromatography (TLC), is selected for further purification. This fraction is referred to as "fraction E" in some literature.[2]

4. Column Chromatography:

-

The dried chloroform fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity).

-

Fractions are collected and monitored by TLC using a mobile phase of hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm).

5. Purification:

-

Fractions containing the orange-red spot corresponding to this compound (Rf value ≈ 0.45) are pooled and concentrated.

-

The residue is further purified by preparative TLC or recrystallization from a mixture of chloroform and methanol to yield pure this compound as orange-red needles.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

2. Mass Spectrometry (MS):

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. Most research has focused on the well-documented nephrotoxic and carcinogenic effects of aristolochic acids, which are also found in Aristolochia species. Further investigation is required to elucidate the specific biological activities and mechanisms of action of this compound.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram has been generated using the DOT language.

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a thorough compilation of the known physicochemical properties and spectral data of this compound. The detailed experimental protocols offer a practical framework for its isolation and characterization. While the biological activities of this compound remain an area for further exploration, the foundational data presented here will be instrumental for researchers in the fields of natural product chemistry and drug development, facilitating future studies into its potential therapeutic applications and mechanisms of action.

References

Putative biosynthetic pathway of Aristolindiquinone

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of Aristolindiquinone

Disclaimer: The biosynthetic pathway of this compound has not yet been fully elucidated. This document presents a putative pathway constructed from established knowledge of related metabolic routes in Aristolochia species and general principles of plant secondary metabolism. The information provided is intended for research, scientific, and drug development professionals.

Introduction

This compound is a naphthoquinone-type secondary metabolite isolated from the roots of Aristolochia indica[1]. Like other compounds found in this genus, such as the well-studied aristolochic acids, it is believed to be derived from the benzylisoquinoline alkaloid (BIA) pathway. BIAs are a large and diverse class of plant metabolites synthesized from the amino acid L-tyrosine[2][3]. While the upstream reactions leading to the core BIA intermediates are well-characterized, the specific downstream enzymatic steps that diverge from the main pathway to produce this compound remain speculative. This guide outlines the established upstream BIA pathway and proposes a hypothetical route for the subsequent formation of the this compound scaffold.

Proposed Upstream Biosynthetic Pathway: From L-Tyrosine to (S)-Reticuline

The biosynthesis of this compound is proposed to originate from L-tyrosine, which serves as the primary precursor for the vast array of benzylisoquinoline alkaloids[3][4]. This initial, well-established segment of the pathway converges on the key branch-point intermediate, (S)-reticuline.

The pathway begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). In a pivotal condensation reaction, these two molecules are joined by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the foundational scaffold of all BIAs. A series of subsequent enzymatic modifications—involving O-methylation, N-methylation, and hydroxylation catalyzed by methyltransferases (OMT, CNMT) and cytochrome P450 monooxygenases (CYP450s)—transforms (S)-norcoclaurine into the central intermediate (S)-reticuline[5]. (S)-reticuline is a critical metabolic hub from which numerous BIA classes, including morphine, berberine, and presumably aristolochic acids and their derivatives, are synthesized[6].

References

- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 5. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis | Bentham Science [eurekaselect.com]

A Technical Guide to the Preliminary Biological Activity Screening of Aristolindiquinone and Related Compounds from Aristolochia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolindiquinone is a naphthoquinone compound that has been isolated from the roots of Aristolochia indica (Indian Birthwort), a plant with a long history in traditional medicine systems.[1][2][3] The Aristolochia genus is known to be a rich source of unique secondary metabolites, which have demonstrated a wide array of biological activities.[4] However, it is crucial to note that many species of this genus also contain aristolochic acids, which are well-documented nephrotoxins and carcinogens.[5]

While this compound has been successfully isolated, specific data on its preliminary biological activities are not extensively available in the public domain. Therefore, this guide provides a comprehensive overview of the standard screening methodologies and representative data obtained from extracts of Aristolochia indica and other related, well-studied compounds from the genus. These protocols and findings serve as a foundational framework for researchers aiming to investigate the biological potential of this compound.

Cytotoxicity Screening

The evaluation of cytotoxic effects is a critical first step in screening for potential anticancer agents. Compounds from the Aristolochia genus have been frequently evaluated for their activity against various cancer cell lines.[6]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HK-2 for human kidney cells) are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[7][8]

-

Seeding: Once cells reach 80-100% confluency, they are trypsinized, counted using a hemocytometer, and seeded into 96-well plates at a density of approximately 8,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.[7]

-

Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a solvent like DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations for treatment. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[8][9]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Aristolochia Extracts and Constituents

Note: The following data is for various extracts and compounds from the Aristolochia genus to provide context. Specific IC₅₀ values for isolated this compound are not currently available in the cited literature.

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| Dichloromethane Extract (A. foetida stems) | MCF-7 (Breast) | Not Specified | 45.9 µg/mL | [11] |

| Dichloromethane Extract (A. foetida leaves) | MCF-7 (Breast) | Not Specified | 47.3 µg/mL | [11] |

| Chloroform Extract (A. indica leaves) | MCF-7 (Breast) | Not Specified | 347.0 µg/mL | [11] |

| Chloroform Extract (A. baetica roots) | MCF-7 (Breast) | Not Specified | 216.0 µg/mL | [11] |

| Aristolactam AII | HK-2 (Kidney) | MTT | ~150 µM (72h) | [9] |

| Aristololactam AIIIa | HK-2 (Kidney) | MTT | ~75 µM (72h) | [9] |

Mandatory Visualizations

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Plant-derived compounds are a significant source of novel anti-inflammatory agents. The mechanism for compounds from Aristolochia is often linked to the inhibition of the phospholipase A₂ enzyme, which reduces the production of inflammatory mediators.[10][12]

Detailed Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in-vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

-

Animals: Wistar albino rats of either sex are used. The animals are fasted overnight before the experiment with free access to water.

-

Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Ibuprofen, 100 mg/kg), and test groups receiving different doses of the compound (e.g., 100, 200, 400 mg/kg) orally.[12]

-

Compound Administration: The control group receives the vehicle (e.g., 2% gum acacia solution). The standard and test groups receive their respective treatments.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Measurement: The paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Data Presentation: Anti-inflammatory Activity of A. indica Extracts

Note: The following data is for extracts from A. indica. Specific quantitative data for isolated this compound is not currently available in the cited literature.

| Compound/Extract | Model/Assay | Dose | % Inhibition / Activity | Reference |

| Ethanol Extract (A. indica root) | Rat Paw Edema | 150 mg/kg | 70% reduction in edema | [7] |

| Ethanol Extract (A. indica root) | Mast Cell Degranulation | 300 mg/kg | 69% inhibition (equivalent to Ketotifen) | [7] |

| Petroleum Ether Extract (A. indica root) | Mast Cell Degranulation | 100 mg/kg | 69% inhibition (equivalent to Ketotifen) | [7] |

| (-)-Hinokinin (from A. indica) | TNF-α Production (THP-1 cells) | - | IC₅₀ = 0.0775 M | [13] |

| Aristolactam I (from A. indica) | IL-6 Production (THP-1 cells) | - | IC₅₀ = 0.0520 M | [13] |

Mandatory Visualizations

References

- 1. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory, Antipruritic and Mast Cell Stabilizing Activity of Aristolochia Indica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. tijer.org [tijer.org]

- 11. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. mdpi.com [mdpi.com]

Initial Investigation into Aristolindiquinone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolindiquinone, a novel naphthoquinone isolated from the roots of Aristolochia indica, represents a compound of interest within the broader chemical landscape of the Aristolochia genus.[1][2] While direct and extensive research into the specific molecular mechanisms of this compound is currently limited in publicly available literature, this guide provides a foundational investigation by summarizing the known biological activities of extracts from its source plant and related species. The well-documented apoptotic and cytotoxic mechanisms of other prominent Aristolochia constituents, particularly aristolochic acids, are presented as a potential framework for understanding the prospective bioactivity of this compound. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways implicated in the anticancer effects of compounds derived from this genus.

Introduction to this compound

This compound is a naphthoquinone that has been identified and isolated from Aristolochia indica.[1][2] The Aristolochia genus is a rich source of diverse bioactive compounds, including aristolochic acids, aristolactams, aporphines, and terpenoids.[1][3] While many of these, especially aristolochic acids, are known for their potent biological activities, including anticancer effects, they are also associated with significant nephrotoxicity and carcinogenicity.[4] The unique structure of this compound as a naphthoquinone distinguishes it from the more extensively studied nitrophenanthrene carboxylic acids like aristolochic acid. This structural difference suggests that its biological activity and mechanism of action may also be distinct. This guide serves as an initial investigative resource, compiling relevant data from the Aristolochia genus to inform future targeted research on this compound.

Quantitative Data on the Bioactivity of Aristolochia Species

Table 1: In Vitro Cytotoxicity of Aristolochia Extracts Against Human Cancer Cell Lines

| Aristolochia Species & Extract Type | Cell Line | IC50 (µg/mL) |

| Aristolochia ringens (Ethanolic Root Extract) | A549 (Lung Carcinoma) | 20 |

| HCT-116 (Colon Carcinoma) | 22 | |

| PC3 (Prostate Cancer) | 3 | |

| THP-1 (Leukemia) | 24 | |

| Aristolochia ringens (Dichloromethane:Methanol Root Extract) | A549 (Lung Carcinoma) | 26 |

| HCT-116 (Colon Carcinoma) | 19.5 | |

| PC3 (Prostate Cancer) | 12 | |

| A431 (Skin Carcinoma) | 28 | |

| HeLa (Cervical Cancer) | 30 | |

| THP-1 (Leukemia) | 22 | |

| Aristolochia foetida (Dichloromethane Stem Extract) | MCF-7 (Breast Cancer) | 45.9 |

| Aristolochia foetida (Dichloromethane Leaf Extract) | MCF-7 (Breast Cancer) | 47.3 |

| Aristolochia indica (Chloroform Leaf Extract) | MCF-7 (Breast Cancer) | 347 |

| Aristolochia clematitis (Ethanolic Leaf Extract) | Caco-2 (Colorectal Adenocarcinoma) | 216 |

| Aristolochia longa (Aqueous Extract) | BL41 (Burkitt's Lymphoma) | ~15.63 |

| Aristolochia littoralis (Bioactive Principle - Naneoicglycolate) | A431 (Skin Carcinoma) | 81.02 |

Data compiled from multiple sources.[5][6][7][8][9][10]

Postulated Mechanism of Action: Insights from Related Compounds

The primary mechanism of anticancer activity documented for compounds from Aristolochia species is the induction of apoptosis. The following sections detail the pathways and molecular players involved, primarily based on studies of aristolochic acids.

Induction of Apoptosis

Aristolochic acids have been shown to induce apoptosis in various cell types, a process characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[11][12] This programmed cell death is a key mechanism for eliminating cancerous cells.

Involvement of the Mitochondrial (Intrinsic) Pathway

A central mechanism for apoptosis induction by Aristolochia compounds is through the mitochondrial pathway. This involves:

-

Mitochondrial Stress: Loss of mitochondrial membrane potential (ΔΨm).[10]

-

Regulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[11][13] This shift in the Bax/Bcl-2 ratio is critical for initiating apoptosis.

-

Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[11]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated.[10] Activated caspase-3 then cleaves various cellular substrates, leading to the execution of apoptosis.

Modulation of Key Signaling Pathways

Several signaling pathways are implicated in the apoptosis induced by aristolochic acids:

-

PI3K/Akt Signaling Pathway: Aristolochic acid has been shown to suppress the PI3K/Akt signaling pathway.[13] The inhibition of Akt, a key cell survival kinase, contributes to the pro-apoptotic effect.[13]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways are also involved. Specifically, the activation of ERK1/2 and p38 has been linked to aristolochic acid-induced apoptosis.[11][14]

-

Reactive Oxygen Species (ROS) Generation: The induction of apoptosis and cell cycle arrest by aristolochic acid is dependent on the generation of reactive oxygen species (ROS).[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of compounds from Aristolochia species.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

-

Protocol:

-

Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Aristolochia extract or purified this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Detection by Hoechst 33258 Staining

-

Principle: Hoechst 33258 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed and fragmented chromatin, which stains brightly with the dye.

-

Protocol:

-

Culture cells on coverslips and treat with the test compound.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution.

-

Wash the cells to remove excess stain.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizing Potential Signaling Pathways

The following diagrams illustrate the signaling pathways implicated in the action of aristolochic acids, which may serve as a hypothetical model for this compound's mechanism.

Caption: Apoptosis induction via PI3K/Akt inhibition and mitochondrial pathway.

Caption: Role of ROS and MAPK signaling in AA-induced apoptosis.

Conclusion and Future Directions

The preliminary investigation into the mechanism of action of this compound is informed by the broader biological activities of the Aristolochia genus. The available data strongly suggest that compounds from this genus, including potentially this compound, exert anticancer effects primarily through the induction of apoptosis. Key mechanisms likely involve the modulation of the mitochondrial pathway and critical cell signaling cascades such as PI3K/Akt and MAPK.

However, it is crucial to underscore that these are extrapolations from related compounds, not direct evidence for this compound itself. Significant further research is required to:

-

Isolate and Purify this compound: Obtain sufficient quantities of the pure compound for detailed biological evaluation.

-

Determine In Vitro Cytotoxicity: Establish the IC50 values of purified this compound against a comprehensive panel of cancer cell lines.

-

Elucidate the Specific Mechanism of Action: Conduct detailed molecular studies to confirm if this compound induces apoptosis and identify the specific signaling pathways it modulates.

-

Evaluate In Vivo Efficacy and Toxicity: Assess the anticancer activity and potential toxicity of this compound in animal models.

This technical guide provides a foundational framework and highlights the critical next steps for the research and development community to unlock the therapeutic potential of this compound.

References

- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 5. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aristolochia clematitis L. Ethanolic Extracts: In Vitro Evaluation of Antioxidant Activity and Cytotoxicity on Caco-2 Cell Line | MDPI [mdpi.com]

- 9. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. greenpharmacy.info [greenpharmacy.info]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on naphthoquinones from Aristolochia

For Researchers, Scientists, and Drug Development Professionals

The genus Aristolochia is a rich source of diverse secondary metabolites, with a long history in traditional medicine. While extensively studied for its aristolochic acids and terpenoids, the naphthoquinone constituents of this genus remain a less explored but potentially significant area of phytochemical and pharmacological research. This technical guide provides a comprehensive literature review of naphthoquinones isolated from Aristolochia species, with a focus on their isolation, structural elucidation, and biological activities.

Isolated Naphthoquinones from Aristolochia

To date, the primary naphthoquinone identified from the Aristolochia genus is aristolindiquinone , isolated from the roots of Aristolochia indica L.[1][2]. This discovery highlights a unique biosynthetic capability within this plant genus, which is more commonly associated with nitrogen-containing compounds like aristolochic acids and aristolactams. While phytochemical investigations of other Aristolochia species, such as Aristolochia maurorum and Aristolochia ringens, have been conducted, they have primarily reported the presence of aristolochic acids, terpenoids, and other classes of compounds, with no mention of naphthoquinones[3][4][5]. This suggests that naphthoquinones may be rare constituents within the Aristolochia genus, possibly specific to certain species or produced under particular environmental conditions.

A summary of the currently identified naphthoquinone from Aristolochia is presented in Table 1.

Table 1: Naphthoquinones Isolated from Aristolochia Species

| Compound Name | Molecular Formula | Plant Source | Plant Part | Reference |

| This compound | Not available in snippets | Aristolochia indica L. | Roots | [1][2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are the summarized protocols for the isolation and preliminary biological evaluation of this compound from Aristolochia indica, based on the available literature.

Isolation of this compound

The isolation of this compound was reported as part of a broader investigation into the constituents of Aristolochia indica roots. The general workflow for its extraction and purification is as follows:

-

Extraction: An ethanol extract of the roots of Aristolochia indica was prepared. This initial extract contained a complex mixture of compounds.

-

Fractionation: The crude ethanol extract was subjected to solvent partitioning. The abstract of the study by Che et al. (1984) indicates that the ethanol extract was partitioned between petroleum ether, chloroform (CHCl3), and water.[1] this compound was isolated from the acidic fraction (E) derived from the chloroform partition.[1]

-

Purification: While the specific chromatographic techniques used for the final purification of this compound are not detailed in the available abstracts, such procedures typically involve column chromatography over silica gel, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

A logical workflow for the isolation process is depicted in the following diagram:

Structural Elucidation

The structure of this compound was determined using spectroscopic methods. The primary technique cited for its structural deduction was nuclear magnetic resonance (NMR) spectroscopy.[6]

Biological Evaluation

The initial biological screening of the fractions from Aristolochia indica roots was focused on fertility-regulating activity. An ethanol extract of the roots was found to decrease fertility in rats and hamsters when administered postcoitally.[1] However, the specific biological activity of the isolated this compound was not detailed in the abstract of the primary study.[1] Further research is required to determine the pharmacological properties of this naphthoquinone.

Biological Activities and Signaling Pathways

Information regarding the specific biological activities and the modulation of signaling pathways by this compound is limited in the currently available literature. The initial study focused on fertility-regulating effects of the crude extracts and other isolated compounds.[1]

To provide a broader context for potential research directions, the known biological activities of naphthoquinones from other plant sources are diverse and include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The mechanisms of action for many naphthoquinones involve the generation of reactive oxygen species (ROS) and interference with cellular signaling cascades.

A generalized signaling pathway that could be investigated for this compound, based on the known activities of other naphthoquinones, is its potential to induce apoptosis in cancer cells. This often involves the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins. A hypothetical signaling pathway is illustrated below:

References

- 1. Studies on Aristolochia III. Isolation and biological evaluation of constituents of Aristolochia indica roots for fertility-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tjpps.org [tjpps.org]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

The Elusive Relationship Between Aristolindiquinone and Aristolochic Acids: A Technical Review

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aristolochia is a rich source of diverse secondary metabolites, some with recognized therapeutic properties and others with notorious toxicity. Among these, aristolochic acids (AAs) are well-documented nephrotoxic and carcinogenic compounds, leading to a condition known as Aristolochic Acid Nephropathy (AAN). Concurrently, other compounds have been isolated from Aristolochia species, including the naphthoquinone, Aristolindiquinone. This technical guide aims to provide a comprehensive overview of the core relationship between this compound and aristolochic acids, focusing on their biosynthesis, biological activities, and the signaling pathways they modulate. However, a significant disparity in the volume of available research presents a challenge in drawing direct, in-depth comparisons. While aristolochic acids have been extensively studied, data on this compound remains scarce, precluding a detailed comparative analysis at this time. This document will summarize the existing knowledge on both entities, highlighting the current gaps in understanding their relationship.

Chemical Structures and Biosynthetic Pathways

Aristolochic Acids: From Benzylisoquinoline Alkaloids to Nitrophenanthrenes

Aristolochic acids are a group of structurally related nitrophenanthrene carboxylic acids. The biosynthetic pathway of aristolochic acid I, a major and highly toxic variant, is understood to originate from the benzylisoquinoline alkaloid (BIA) pathway[1]. This pathway begins with the amino acid tyrosine and proceeds through several intermediates, including (S)-reticuline, to form aporphine alkaloids. A critical and unusual step involves the oxidative cleavage of the B-ring of an aporphine precursor, leading to the characteristic nitrophenanthrene skeleton of aristolochic acids.

References

Potential Pharmacological Targets of Aristolindiquinone: A Technical Guide

Preamble: This technical guide provides a comprehensive overview of the current understanding of the potential pharmacological targets of Aristolindiquinone. It is important to note that while this compound has been isolated from Aristolochia indica, the publicly available scientific literature is sparse regarding the specific biological activities and molecular targets of the purified compound. Much of the research on Aristolochia species has focused on the more abundant and notoriously toxic constituents, such as aristolochic acids. Therefore, this guide synthesizes information on this compound's chemical nature, the known pharmacological activities of extracts from its source plant, and the mechanisms of action of related compounds to infer its potential targets. This approach provides a foundation for future research into the specific pharmacology of this compound.

Introduction to this compound

This compound is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica L. (Aristolochiaceae).[1][2] Naphthoquinones are a class of organic compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological effects of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to interact with cellular nucleophiles like cysteine residues in proteins.

Pharmacological Activities of Aristolochia indica Extracts and Related Compounds

While direct studies on this compound are limited, research on extracts of Aristolochia indica and its other constituents provides insights into potential therapeutic areas. It is crucial to reiterate that these activities cannot be directly attributed to this compound without further specific investigation.

Anti-inflammatory Activity

Extracts from Aristolochia indica have demonstrated anti-inflammatory properties.[3] For instance, the ethanolic extract of the roots has been shown to reduce rat paw edema.[3] Other compounds isolated from Aristolochia indica, such as aristolactam I and (-)-hinokinin, have been shown to inhibit the production of the pro-inflammatory cytokines IL-6 and TNF-α.[4]

Anticancer Activity

Various extracts of Aristolochia species have been evaluated for their cytotoxic effects against several cancer cell lines.[5][6][7][8][9] For example, a chloroform extract of Aristolochia indica leaves showed an inhibitory effect on the MCF-7 human breast cancer cell line.[7] The mechanisms underlying the anticancer activity of Aristolochia extracts and their constituents often involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Some constituents of Aristolochia species have been found to inhibit certain enzymes. For instance, aristolochic acid has been reported to inhibit snake venom L-amino acid oxidase (LAAO).[10] Additionally, extracts from Aristolochia ringens have shown inhibitory effects on α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[11]

Potential Pharmacological Targets and Signaling Pathways

Based on the activities of Aristolochia extracts and other well-studied natural compounds, several key signaling pathways emerge as potential targets for this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Studies on aristolochic acid have shown its ability to modulate NF-κB signaling.[9] It is plausible that this compound, as a constituent of Aristolochia indica, may also interact with components of the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Aristolochic acid has been shown to suppress the PI3K/Akt signaling pathway, leading to apoptosis in endothelial cells.[12] This pathway represents another potential target for this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Apoptosis and Cell Cycle Regulation

Induction of apoptosis (programmed cell death) and arrest of the cell cycle are key mechanisms of many anticancer agents. Extracts from Aristolochia species and aristolochic acids have been shown to induce apoptosis through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and activation of caspases.[2][5][13][14] They have also been found to cause cell cycle arrest at the G1 or G2/M phases.[8][15]

Caption: Potential effects of this compound on apoptosis and cell cycle.

Quantitative Data

| Extract/Compound | Cell Line | Activity | IC50 Value | Reference |

| Aristolochia foetida Dichloromethane Stem Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 45.9 µg/mL | [5] |

| Aristolochia foetida Dichloromethane Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 47.3 µg/mL | [5] |

| Aristolochia indica Chloroform Leaf Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 347 µg/mL | [7] |

| Aristolochia ringens Ethanolic Root Extract | PC3 (Prostate Cancer) | Cytotoxicity | 3 µg/mL | [9] |

| Aristolochia ringens Dichloromethane:Methanol Root Extract | PC3 (Prostate Cancer) | Cytotoxicity | 12 µg/mL | [9] |

| Aristolochic Acid I | HepG2 (Liver Cancer) | Cytotoxicity | 9.7 µM | [16] |

| Aristolactam BII | HepG2 (Liver Cancer) | Cytotoxicity | 0.2 µM | [16] |

Experimental Protocols

The following are examples of methodologies used in the cited literature for evaluating the biological activities of Aristolochia extracts and their constituents. These protocols could be adapted for future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of how the cytotoxic effects of compounds are often measured.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple method to screen for anti-inflammatory activity.[17]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at different concentrations and a 1% aqueous solution of bovine serum albumin.

-

pH Adjustment: The pH of the reaction mixture is adjusted.

-

Incubation and Heating: The samples are incubated at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes to induce denaturation.

-

Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control. Diclofenac sodium can be used as a standard reference drug.

Conclusion and Future Directions

This compound remains a poorly characterized constituent of Aristolochia indica in terms of its specific pharmacological targets. Based on its chemical classification as a naphthoquinone and the known activities of extracts from its source plant, it is plausible that this compound may possess anticancer and anti-inflammatory properties. Potential molecular targets could include key components of the NF-κB and PI3K/Akt signaling pathways, as well as regulators of apoptosis and the cell cycle.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation of pure this compound in sufficient quantities for biological testing.

-

In Vitro Screening: Comprehensive screening of purified this compound against a panel of cancer cell lines and in various anti-inflammatory and enzyme inhibition assays.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the precise molecular mechanisms, including its effects on key signaling pathways.

-

Molecular Docking: In silico studies could be employed to predict potential protein targets of this compound, which can then be validated experimentally.

A thorough investigation of this compound is warranted to determine its potential as a therapeutic agent and to differentiate its pharmacological profile from that of the toxic aristolochic acids also present in Aristolochia indica.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scialert.net [scialert.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxic potential of extracts from Aristolochia foetida Kunth against MCF-7 and bMECs cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Aristolochia debilis Sieb. et Zucc. induces apoptosis and reactive oxygen species in the HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation on Antidiarrhoeal Activity of Aristolochia Indica Linn. Root Extracts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

Methodological & Application

Application Notes and Protocols: Extraction of Aristolindiquinone from Aristolochia indica Roots

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and isolation of Aristolindiquinone, a naphthoquinone found in the roots of Aristolochia indica. The methodology is based on the procedures outlined by Che et al. in their 1984 publication in the Journal of Natural Products.

Introduction

This compound is a naturally occurring naphthoquinone that has been isolated from the roots of Aristolochia indica. Naphthoquinones are a class of organic compounds with a wide range of described biological activities, making them of interest to researchers in drug discovery and development. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this compound for research purposes.

Data Presentation

The following table summarizes the fractionation of the ethanolic extract of Aristolochia indica roots as described in the source literature.

| Fraction | Description |

| A | Petroleum ether fraction |

| B | Chloroform fraction |

| C | Aqueous fraction |

| D | Non-acidic portion of Chloroform fraction |

| E | Acidic portion of Chloroform fraction (contains this compound) |

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound from the roots of Aristolochia indica.

Materials and Equipment

-

Dried and powdered roots of Aristolochia indica

-

Ethanol (95%)

-

Petroleum ether

-

Chloroform

-

Sodium hydroxide (NaOH) solution (5%)

-

Hydrochloric acid (HCl) solution (5%)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware (beakers, flasks, separatory funnels)

-

Filtration apparatus

Extraction Protocol

-

Initial Extraction:

-